molecular formula C11H11BrO2 B597351 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] CAS No. 1334499-94-3

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]

Cat. No.: B597351
CAS No.: 1334499-94-3
M. Wt: 255.111
InChI Key: ARFCYTDJLCCBPB-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a bromine atom and a dioxepine ring fused with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable precursor followed by cyclization to form the spiro compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar in structure but with an oxazine ring instead of a dioxepine ring.

    6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] derivatives: Various derivatives with different substituents on the spiro structure.

Uniqueness

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] is unique due to its specific spiro structure and the presence of a bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-bromospiro[2,4-dihydro-1,5-benzodioxepine-3,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-8-2-1-3-9-10(8)14-7-11(4-5-11)6-13-9/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFCYTDJLCCBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC3=C(C(=CC=C3)Br)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718415
Record name 6-Bromo-2H,4H-spiro[1,5-benzodioxepine-3,1'-cyclopropane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-94-3
Record name 6-Bromo-2H,4H-spiro[1,5-benzodioxepine-3,1'-cyclopropane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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